molecular formula C15H14BrClN2 B11978703 6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide

6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide

Katalognummer: B11978703
Molekulargewicht: 337.64 g/mol
InChI-Schlüssel: MJFURNZBIAUGFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide is a chemical compound with the molecular formula C15H14BrClN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .

Vorbereitungsmethoden

The synthesis of 6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide typically involves the reaction of 2,4-dimethylphenylamine with 2-chloropyridine in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core. The final step involves the addition of hydrobromic acid to form the hydrobromide salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide can be compared with other similar compounds, such as:

  • 6-Chloro-2-(4-ethylphenyl)imidazo(1,2-A)pyridine hydrobromide
  • 6-Chloro-2-(4-(difluoromethoxy)phenyl)imidazo(1,2-A)pyridine hydrobromide
  • 2-(2,4-dichloro-phenyl)-imidazo(1,2-A)pyridine

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .

Eigenschaften

Molekularformel

C15H14BrClN2

Molekulargewicht

337.64 g/mol

IUPAC-Name

6-chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine;hydrobromide

InChI

InChI=1S/C15H13ClN2.BrH/c1-10-3-5-13(11(2)7-10)14-9-18-8-12(16)4-6-15(18)17-14;/h3-9H,1-2H3;1H

InChI-Schlüssel

MJFURNZBIAUGFS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)C.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.